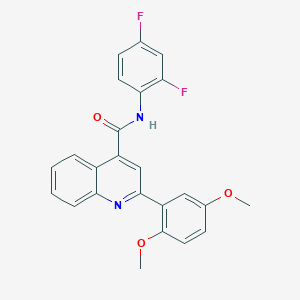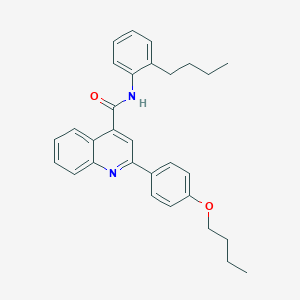![molecular formula C25H26ClNO5S B452620 Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B452620.png)
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C25H26ClNO5S This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenoxy group, and an ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the reaction with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.
Amidation Reaction: The intermediate is then reacted with ethyl 2-amino-4-(4-ethoxyphenyl)-3-thiophenecarboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
属性
分子式 |
C25H26ClNO5S |
|---|---|
分子量 |
488g/mol |
IUPAC 名称 |
ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26ClNO5S/c1-5-30-18-11-7-16(8-12-18)20-15-33-22(21(20)23(28)31-6-2)27-24(29)25(3,4)32-19-13-9-17(26)10-14-19/h7-15H,5-6H2,1-4H3,(H,27,29) |
InChI 键 |
KEXVSPPVNQAQQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-bromophenyl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452539.png)
![5-(4-bromophenyl)-3-chloro-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452540.png)
![5-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452542.png)
![5-(4-bromophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452544.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452545.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452547.png)
![ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452548.png)
![5-(4-bromophenyl)-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452550.png)






